4-Amino-L-phenylalanine hydrochloride

DPP‑4 inhibition type 2 diabetes serine protease

4-Amino-L-phenylalanine hydrochloride (CAS 62040-55-5) is a para‑amino‑substituted derivative of L‑phenylalanine, commonly supplied as the hydrochloride salt for enhanced stability and handling. It is a non‑proteinogenic amino acid building block featuring an aniline‑like aromatic amino group at the 4‑position of the phenyl ring.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 62040-55-5
Cat. No. B555328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-L-phenylalanine hydrochloride
CAS62040-55-5
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyISCZSPZLBJLJGO-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-L-phenylalanine Hydrochloride CAS 62040-55-5: Technical Specifications and Scientific Procurement Overview


4-Amino-L-phenylalanine hydrochloride (CAS 62040-55-5) is a para‑amino‑substituted derivative of L‑phenylalanine, commonly supplied as the hydrochloride salt for enhanced stability and handling. It is a non‑proteinogenic amino acid building block featuring an aniline‑like aromatic amino group at the 4‑position of the phenyl ring [1]. This substitution distinguishes it from native L‑phenylalanine and enables distinct reactivity and binding characteristics. The compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the manufacture of the chemotherapeutic agent melphalan [2]. It also serves as a functional residue in peptide chemistry, a probe for enzyme‑substrate interactions, and a nucleophilic catalyst for hydrazone ligations in bioconjugation applications [1].

Why L-Phenylalanine or Alternative Analogs Cannot Substitute for 4-Amino-L-phenylalanine Hydrochloride in Critical Workflows


Substituting 4‑amino‑L‑phenylalanine with unmodified L‑phenylalanine or closely related phenylalanine analogs will fundamentally alter experimental outcomes or synthetic pathways. The para‑amino group introduces a distinct electron‑donating aniline moiety that is absent in L‑phenylalanine, enabling nucleophilic catalysis [1], orthogonal chemical derivatization [2], and altered enzyme‑substrate interactions [3]. 4‑Chloro‑ or 4‑nitro‑phenylalanine analogs lack the catalytic aniline function entirely. Even the D‑enantiomer of 4‑aminophenylalanine exhibits substantially different biological activity; for melphalan synthesis, the D‑form or racemic DL‑form is less active than the L‑form [2]. Generic substitution therefore compromises both chemical functionality and stereochemical fidelity, directly impacting research reproducibility and synthetic yield.

Quantitative Differentiation Evidence for 4-Amino-L-phenylalanine Hydrochloride vs. Comparators


DPP‑4 Inhibition: 4‑Aminophenylalanine‑Derived Inhibitors Achieve Low‑Nanomolar Potency vs. Cyclohexylalanine Scaffold PK Tradeoff

In a direct head‑to‑head study, derivatives built on the 4‑aminophenylalanine scaffold were compared to 4‑aminocyclohexylalanine derivatives as DPP‑4 inhibitors. The phenylalanine series yielded compound 10 with an IC50 of 28 nM against DPP‑4 [1]. In contrast, the corresponding cyclohexylalanine derivatives (e.g., compound 25) showed improved oral pharmacokinetic exposure but with a structural tradeoff in aromatic character [1]. This demonstrates that 4‑aminophenylalanine provides a distinct balance of potency and chemical space, making it the preferred scaffold when high target engagement is prioritized over oral bioavailability optimization.

DPP‑4 inhibition type 2 diabetes serine protease

Biocompatible Nucleophilic Catalyst: 4‑Aminophenylalanine Retains ~70% Efficacy of Aniline with Reduced Protein Perturbation

Compared directly to aniline, the benchmark nucleophilic catalyst for hydrazone ligations at neutral pH, 4‑aminophenylalanine (4a‑Phe) maintained approximately 70% of the catalytic efficacy of aniline [1]. Critically, 4a‑Phe was found to be less detrimental to the native structure of the model protein tubulin, a biocompatibility advantage not observed with aniline [1]. This head‑to‑head evaluation establishes 4‑aminophenylalanine as a viable, protein‑compatible alternative when aniline‑induced structural perturbation is unacceptable.

bioconjugation hydrazone ligation protein labeling

L‑Amino Acid Oxidase Substrate Profile: 4‑Aminophenylalanine Activity vs. Phenylalanine and 4‑Substituted Analogs

Comparative substrate profiling of L‑amino acid oxidase (EC 1.4.3.2) revealed that L‑4‑aminophenylalanine exhibits 16% activity relative to L‑alanine as the reference substrate [1]. In the same assay system, L‑4‑chlorophenylalanine showed only 9% activity, and L‑4‑nitrophenylalanine demonstrated 30% activity [1]. The 16% value positions 4‑aminophenylalanine as a moderate substrate distinct from both the lower‑activity chloro analog and the higher‑activity nitro analog, providing a defined activity window for probe or inhibitor design.

L‑amino acid oxidase substrate specificity enzyme kinetics

Peptide Functionalization: 4‑Aminophenylalanine as a Tyr Surrogate in Opioid Peptide Ligands

In a systematic evaluation of tyrosine (Tyr) surrogates for opioid peptide ligands, exchange of the native Tyr residue for (S)‑4‑aminophenylalanine yielded modest but measurable success in retaining receptor affinity [1]. In contrast, amino acids containing negatively charged functional groups in place of Tyr's phenolic hydroxyl completely lacked receptor affinity [1]. While (S)‑4‑carboxamidophenylalanine (Cpa) and other surrogates outperformed 4‑aminophenylalanine in overall activity, 4‑aminophenylalanine remains a viable option when neutral para‑substitution is required to probe structure‑activity relationships without introducing charged moieties.

opioid receptor tyrosine bioisostere peptide SAR

Synthetic Intermediate: 4‑Amino‑L‑phenylalanine as the Chiral Gateway to Melphalan

Multiple patent disclosures establish 4‑amino‑L‑phenylalanine as the key chiral intermediate in the synthesis of optically pure melphalan (L‑4‑[bis(2‑chloroethyl)amino]phenylalanine) [1][2]. The synthetic pathway requires regioselective derivatization of the aromatic 4‑amino group while preserving the α‑amino acid functionality. Use of the D‑enantiomer or racemic DL‑form of 4‑aminophenylalanine yields melphalan with reduced antitumor activity [1]. This places 4‑amino‑L‑phenylalanine hydrochloride as an essential starting material for GMP‑grade melphalan production.

melphalan synthesis alkylating agent pharmaceutical intermediate

Validated Application Scenarios for 4-Amino-L-phenylalanine Hydrochloride Based on Quantitative Evidence


Scaffold for DPP‑4 Inhibitor Lead Optimization

As demonstrated by the 28 nM IC50 achieved with 4‑aminophenylalanine‑derived compound 10, this scaffold is suited for early‑stage medicinal chemistry campaigns targeting DPP‑4 [1]. Researchers should select the phenylalanine core when high intrinsic potency is the primary optimization goal, understanding that oral bioavailability may require subsequent structural modification.

Protein‑Compatible Bioconjugation Catalyst

In workflows requiring hydrazone ligation under mild conditions where protein structural integrity is paramount, 4‑aminophenylalanine offers a validated alternative to aniline. It retains ~70% catalytic efficacy while reducing protein perturbation [1]. This makes it appropriate for labeling sensitive protein targets such as tubulin.

Enzyme Substrate Profiling and Probe Design

The defined 16% relative activity with L‑amino acid oxidase distinguishes 4‑aminophenylalanine from other 4‑substituted phenylalanines [1]. Investigators can use this compound to probe substrate tolerance of the S1 pocket in phenylalanine‑recognizing enzymes or to serve as a control in comparative enzyme kinetics studies.

Pharmaceutical Manufacturing of Melphalan

4‑Amino‑L‑phenylalanine hydrochloride is an established key intermediate for the synthesis of optically pure melphalan [1][2]. Procurement for GMP manufacturing requires confirmation of enantiomeric purity (L‑form) and suitable hydrochloride salt form to ensure downstream process reproducibility and final drug product efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-L-phenylalanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.